3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with 2-amino-4-chlorophenol to form the quinazoline core. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-2H-chromen-2-one
- 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-hydroxy-2H-chromen-2-one
Uniqueness
3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxy group at the 6-position of the chromen-2-one ring enhances its pharmacological properties .
Properties
IUPAC Name |
3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O3/c1-30-15-7-9-21-13(10-15)11-18(24(29)31-21)23-27-20-8-6-14(25)12-17(20)22(28-23)16-4-2-3-5-19(16)26/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUZDPOBGWKGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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